molecular formula C27H28N4O2S B2449786 5-methyl-2-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1115338-66-3

5-methyl-2-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No. B2449786
CAS RN: 1115338-66-3
M. Wt: 472.61
InChI Key: GNHDDGLDFFACTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-2-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C27H28N4O2S and its molecular weight is 472.61. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis of pyrimidine derivatives, including compounds structurally related to the one of interest, involves multicomponent reactions that provide access to a diverse range of bioactive molecules. These synthetic routes often employ heterocyclic building blocks, showcasing the versatility of pyrimidine chemistry in generating compounds with potential biological activity (Al-Haiza, Mostafa, & El-kady, 2003)[https://consensus.app/papers/synthesis-biological-evaluation-some-coumarin-alhaiza/c88f4bc987585ee988dc9c1f8c56358a/?utm_source=chatgpt]. Similarly, the design and synthesis of classical and nonclassical antifolates based on pyrimidine structures demonstrate the therapeutic potential of these compounds, with some showing potent inhibitory activity against human dihydrofolate reductase (DHFR), a key target in cancer therapy (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007)[https://consensus.app/papers/design-synthesis-gangjee/60a092668b4150f78403886e2d6a124f/?utm_source=chatgpt].

Biological Activity

Several studies have focused on evaluating the biological activity of pyrimidine derivatives, including their antimicrobial, antitumor, and enzyme inhibitory properties. For instance, novel pyrazolopyrimidines derivatives have been synthesized and assessed as anticancer and anti-5-lipoxygenase agents, with some compounds showing significant cytotoxic activity against human tumor cell lines (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016)[https://consensus.app/papers/synthesis-evaluation-novel-pyrazolopyrimidines-rahmouni/32f31ad28de35e1d951c558680ed39b6/?utm_source=chatgpt]. This highlights the potential of pyrimidine-based compounds in developing new therapeutic agents.

Antifolate Inhibitors

The development of antifolate inhibitors that target key enzymes in folate metabolism is a promising area of research. Classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines have been synthesized and evaluated as DHFR inhibitors. These studies underscore the importance of the pyrimidine scaffold in designing inhibitors with high specificity and potency, offering new avenues for cancer treatment (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007)[https://consensus.app/papers/design-synthesis-gangjee/60a092668b4150f78403886e2d6a124f/?utm_source=chatgpt].

properties

IUPAC Name

5-methyl-2-[[4-(2-oxopyrrolidin-1-yl)phenyl]methylsulfanyl]-7-phenyl-3-propylpyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O2S/c1-3-15-31-26(33)25-24(22(17-29(25)2)20-8-5-4-6-9-20)28-27(31)34-18-19-11-13-21(14-12-19)30-16-7-10-23(30)32/h4-6,8-9,11-14,17H,3,7,10,15-16,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHDDGLDFFACTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC4=CC=C(C=C4)N5CCCC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-2-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

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